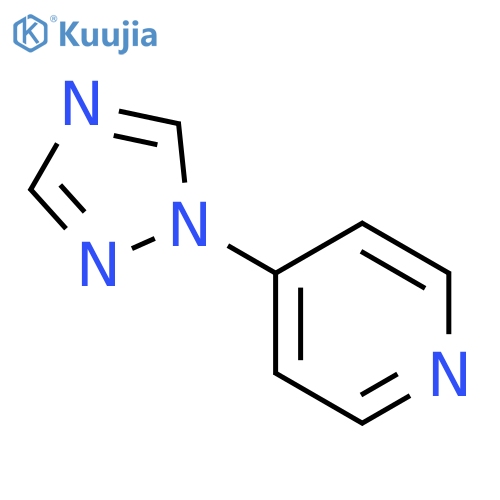Cas no 25700-18-9 (4-(1H-1,2,4-triazol-1-yl)pyridine)

25700-18-9 structure
商品名:4-(1H-1,2,4-triazol-1-yl)pyridine
4-(1H-1,2,4-triazol-1-yl)pyridine 化学的及び物理的性質
名前と識別子
-
- Pyridine, 4-(1H-1,2,4-triazol-1-yl)-
- 4-(1H-1,2,4-triazol-1-yl)pyridine
- AKOS013123487
- 25700-18-9
- EN300-190417
- SCHEMBL10508046
-
- インチ: InChI=1S/C7H6N4/c1-3-8-4-2-7(1)11-6-9-5-10-11/h1-6H
- InChIKey: PHARMFIHNVNKHX-UHFFFAOYSA-N
計算された属性
- せいみつぶんしりょう: 146.059246208Da
- どういたいしつりょう: 146.059246208Da
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 11
- 回転可能化学結合数: 1
- 複雑さ: 122
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.6
- トポロジー分子極性表面積: 43.6Ų
4-(1H-1,2,4-triazol-1-yl)pyridine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-190417-0.25g |
4-(1H-1,2,4-triazol-1-yl)pyridine |
25700-18-9 | 0.25g |
$341.0 | 2023-09-18 | ||
| Enamine | EN300-190417-2.5g |
4-(1H-1,2,4-triazol-1-yl)pyridine |
25700-18-9 | 2.5g |
$726.0 | 2023-09-18 | ||
| Enamine | EN300-190417-10.0g |
4-(1H-1,2,4-triazol-1-yl)pyridine |
25700-18-9 | 10g |
$1593.0 | 2023-06-01 | ||
| Enamine | EN300-190417-0.05g |
4-(1H-1,2,4-triazol-1-yl)pyridine |
25700-18-9 | 0.05g |
$311.0 | 2023-09-18 | ||
| Enamine | EN300-190417-1.0g |
4-(1H-1,2,4-triazol-1-yl)pyridine |
25700-18-9 | 1g |
$371.0 | 2023-06-01 | ||
| Enamine | EN300-190417-5.0g |
4-(1H-1,2,4-triazol-1-yl)pyridine |
25700-18-9 | 5g |
$1075.0 | 2023-06-01 | ||
| Enamine | EN300-190417-1g |
4-(1H-1,2,4-triazol-1-yl)pyridine |
25700-18-9 | 1g |
$371.0 | 2023-09-18 | ||
| Enamine | EN300-190417-0.5g |
4-(1H-1,2,4-triazol-1-yl)pyridine |
25700-18-9 | 0.5g |
$356.0 | 2023-09-18 | ||
| Enamine | EN300-190417-0.1g |
4-(1H-1,2,4-triazol-1-yl)pyridine |
25700-18-9 | 0.1g |
$327.0 | 2023-09-18 | ||
| Enamine | EN300-190417-5g |
4-(1H-1,2,4-triazol-1-yl)pyridine |
25700-18-9 | 5g |
$1075.0 | 2023-09-18 |
4-(1H-1,2,4-triazol-1-yl)pyridine 関連文献
-
Valeria Bugatti,Bluma Guenther Soares Green Chem., 2014,16, 3758-3762
-
Yue Guo,Bochen Liu,Zhao Chen,Weidong Song,Naifan Tian,Wenhai Wu,Xiaokun Fan,Yunfeng Zhan,Fanyuan Meng,Qingguang Zeng J. Mater. Chem. C, 2021,9, 10381-10387
-
Yue Jin,Liang Song,Dali Wang,Feng Qiu,Deyue Yan,Bangshang Zhu Soft Matter, 2012,8, 10017-10025
25700-18-9 (4-(1H-1,2,4-triazol-1-yl)pyridine) 関連製品
- 1227270-50-9(5-Bromo-1H-indazol-6-ol)
- 2680883-49-0(4-{[(Benzyloxy)carbonyl](ethyl)amino}-3-nitrobenzoic acid)
- 1219915-29-3((2E)-3-(2H-1,3-benzodioxol-5-yl)-N-1-(furan-2-yl)propan-2-ylprop-2-enamide)
- 1336326-59-0((2R)-1-(3-fluoro-2-methylphenyl)propan-2-amine)
- 1867912-26-2(trans-4-{(2-methylphenyl)methylamino}pyrrolidin-3-ol)
- 1368221-70-8(2-amino-1,2,4triazolo1,5-apyridine-8-carbonitrile)
- 1499768-41-0((4-bromo-3-fluorophenyl)methyl(3-methylbutan-2-yl)amine)
- 2228276-05-7(4-hydroxy-1-(1,2,2,2-tetrafluoroethyl)cyclohexane-1-carboxylic acid)
- 55557-48-7(3-aminothieno2,3-bpyridine-2-carboxamide)
- 1261687-24-4((5-Chloro-3'-(trifluoromethoxy)biphenyl-3-yl)-hydroxyacetic acid)
推奨される供給者
Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
